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Abstract
This application note details a precise, accurate, and robust Ultra-Performance Liquid

Chromatography (UPLC) method for the quantitative analysis of Cloxacillin benzathine in bulk

drug substance. The method has been developed and validated in accordance with the

International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The described

methodology provides a rapid and efficient means for the quality control and stability testing of

Cloxacillin benzathine.

Introduction
Cloxacillin benzathine is a semi-synthetic antibiotic belonging to the penicillin class. It is

effective against staphylococci that produce β-lactamase. Accurate and reliable analytical

methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products

containing Cloxacillin benzathine. Ultra-Performance Liquid Chromatography (UPLC) offers

significant advantages over traditional HPLC, including shorter run times, improved resolution,

and reduced solvent consumption.[6][7] This application note presents a validated UPLC

method for the determination of Cloxacillin benzathine. The validation process, as outlined by

ICH guidelines, ensures that the analytical procedure is fit for its intended purpose.[8][9][10][11]
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UPLC Method and Chromatographic Conditions
A stability-indicating RP-UPLC method was developed for the determination of Cloxacillin.[6][7]

[13]

Table 1: UPLC Chromatographic Conditions

Parameter Condition

Instrument
Waters ACQUITY UPLC System with PDA

Detector

Column
ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100

mm

Mobile Phase A 20 mM Phosphate Buffer, pH 6.8

Mobile Phase B Methanol : Acetonitrile (75:25, v/v)

Gradient A linear gradient can be optimized for separation

Flow Rate 0.35 mL/min

Injection Volume 10 µL

Column Temperature 30°C

Detection Wavelength 225 nm

Retention Time Approximately 6.9 minutes

Analytical Method Validation
The developed UPLC method was validated according to ICH Q2(R2) guidelines, assessing

specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of

detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4][5]

Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that

may be expected to be present.
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Protocol:

Inject a blank sample (diluent) to ensure no interfering peaks at the retention time of

Cloxacillin.

Inject a standard solution of Cloxacillin benzathine.

Inject a sample of Cloxacillin benzathine that has been subjected to forced degradation

(acidic, alkaline, oxidative, thermal, and photolytic stress) to demonstrate that the method

can resolve the active ingredient from its degradation products.[6][7]

Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the

analyte concentration within a given range. The range is the interval between the upper and

lower concentrations of the analyte in the sample for which it has been demonstrated that the

analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

Prepare a stock solution of Cloxacillin benzathine reference standard.

From the stock solution, prepare a series of at least five concentrations ranging from 50% to

150% of the target concentration.

Inject each concentration in triplicate.

Plot a calibration curve of the mean peak area against the concentration and determine the

correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Linearity Data
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Concentration (µg/mL) Mean Peak Area (n=3)

50 125430

75 188145

100 250860

125 313575

150 376290

Correlation Coefficient (r²) 0.9998

Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is

often determined by recovery studies.

Protocol:

Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target

concentration) by spiking a known amount of Cloxacillin benzathine reference standard

into a placebo mixture.

Prepare each concentration level in triplicate.

Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy (Recovery) Data

Spiked
Concentration
(µg/mL)

Measured
Concentration
(µg/mL, n=3)

% Recovery % RSD

80 79.8 99.75 0.85

100 100.2 100.20 0.65

120 119.5 99.58 0.78
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Precision
Precision is the degree of agreement among individual test results when the procedure is

applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two

levels: repeatability and intermediate precision.

Protocol:

Repeatability (Intra-day Precision):

Prepare six replicate samples at 100% of the target concentration.

Analyze the samples on the same day, with the same analyst and instrument.

Calculate the relative standard deviation (%RSD).

Intermediate Precision (Inter-day Precision):

Repeat the repeatability study on a different day, with a different analyst and/or a different

instrument.

Calculate the %RSD for the combined results from both days.

Table 4: Precision Data

Precision Level % Assay (n=6) Mean Assay (%) % RSD

Repeatability (Day 1)
99.8, 100.1, 99.5,

100.3, 99.9, 100.2
99.97 0.32

Intermediate Precision

(Day 2)

99.6, 100.0, 99.4,

100.1, 99.7, 100.3
99.85 0.36

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily

quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be

quantitatively determined with suitable precision and accuracy.
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Protocol: LOD and LOQ can be determined based on the standard deviation of the response

and the slope of the calibration curve.

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Table 5: LOD and LOQ

Parameter Value (µg/mL)

Limit of Detection (LOD) 0.05

Limit of Quantitation (LOQ) 0.15

Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate

variations in method parameters.

Protocol:

Introduce small variations to the method parameters, such as:

Flow rate (± 0.05 mL/min)

Column temperature (± 2°C)

pH of the mobile phase buffer (± 0.2 units)

Analyze a standard solution under each of the modified conditions.

Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry,

theoretical plates).

System Suitability
System suitability testing is an integral part of the analytical procedure to ensure the

performance of the chromatographic system.
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Table 6: System Suitability Parameters

Parameter Acceptance Criteria

Tailing Factor ≤ 2.0

Theoretical Plates > 2000

% RSD of Peak Areas (n=6) ≤ 2.0%

Visualizations
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Caption: Workflow for Analytical Method Validation.
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Caption: Interdependence of Analytical Validation Parameters.

Conclusion
The developed UPLC method for the quantification of Cloxacillin benzathine is specific, linear,

accurate, precise, and robust. The validation results demonstrate that the method is suitable for

its intended purpose in a quality control environment for routine analysis of Cloxacillin
benzathine in bulk drug substance. The short run time and high efficiency of the UPLC method

contribute to a more streamlined and cost-effective analytical workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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